11H-Indolizino[8,7-b]indole
Description
Structure
3D Structure
Properties
CAS No. |
5860-58-2 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
11H-indolizino[8,7-b]indole |
InChI |
InChI=1S/C14H10N2/c1-2-5-12-10(4-1)11-7-9-16-8-3-6-13(16)14(11)15-12/h1-9,15H |
InChI Key |
YAMNPRZWDUBVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CN4C=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 11h Indolizino 8,7 B Indole Derivatives
Cyclization and Annulation Strategies
Cyclization and annulation reactions represent a powerful toolkit for the construction of the 11H-Indolizino[8,7-b]indole scaffold. These methods often involve the formation of one or more rings in a single synthetic operation, leading to a rapid increase in molecular complexity.
Aza-Annulation Reactions
Aza-annulation reactions are a key strategy for synthesizing fused nitrogen-containing heterocyclic systems. These reactions involve the formation of a new ring containing a nitrogen atom, typically through the reaction of a nitrogen-containing nucleophile with a bis-electrophilic partner.
The reaction of 1,2,3,4-tetrahydro-β-carboline derived enaminones and nitroenamines with various 1,2- and 1,3-bis-electrophiles provides a direct route to functionalized indolizino[8,7-b]indoles. nih.govacs.org This approach has been successfully demonstrated using reagents such as oxalyl chloride, maleic anhydride (B1165640), and 1,4-benzoquinone (B44022). nih.govacs.org For instance, the reaction of a tetrahydro-β-carboline-derived enaminone with oxalyl chloride leads to the formation of a five-membered ring, constructing the core indolizino[8,7-b]indole system. acs.org Similarly, maleic anhydride and 1,4-benzoquinone serve as effective bis-electrophiles, leading to the annulation of five- and six-membered rings, respectively. nih.govacs.org These reactions provide simple, one-step pathways for the efficient construction of these complex heterocyclic frameworks. nih.gov
A study detailed the reaction of indole (B1671886) with oxalyl chloride to generate indole-3-glyoxalylchloride in situ, which was then reacted with tryptamine (B22526) to produce bis(indolyl)glyoxylamides in high yields (82–93%). nih.gov Another example is the Meerwein reaction of 1,4-benzoquinone with a diazonium salt, followed by reduction and cyclization, to form a benzofuropyridine scaffold. beilstein-journals.org
Table 1: Examples of Aza-Annulation Reactions
| Starting Material | Bis-electrophile | Product Type | Reference |
|---|---|---|---|
| Tetrahydro-β-carboline derived enaminone | Oxalyl chloride | Indolizino[8,7-b]indole | acs.org |
| Tetrahydro-β-carboline derived enaminone | Maleic anhydride | Indolizino[8,7-b]indole | acs.org |
| Tetrahydro-β-carboline derived enaminone | 1,4-Benzoquinone | Indolizino[8,7-b]indole | acs.org |
| Indole | Oxalyl chloride | Bis(indolyl)glyoxylamide | nih.gov |
| 3-Amino-2-chloropyridine/1,4-Benzoquinone | - | Benzofuropyridine | beilstein-journals.org |
The versatility of the aza-annulation strategy is enhanced by the use of functionalized starting materials like 1,2,3,4-tetrahydro-β-carboline derived enaminones and nitroenamines. acs.org These precursors can be readily synthesized and subsequently reacted with a variety of bis-electrophiles to afford a diverse range of tetrahydro-β-carboline 1,2-annulated five- and six-membered heterocycles. acs.org The presence of the enaminone or nitroenamine functionality activates the β-carboline system for nucleophilic attack, facilitating the cyclization process. acs.org This methodology has been shown to be a convenient one-pot protocol for the construction of novel and highly functionalized pentacyclic heterocyclic motifs in reasonable yields. acs.org
1,3-Dipolar Cycloaddition Approaches
1,3-Dipolar cycloaddition is a powerful and convergent method for the synthesis of five-membered heterocycles. mdpi.com This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, leading to the formation of a cyclic adduct.
A key approach to the this compound ring system involves the 1,3-dipolar cycloaddition of azomethine ylides derived from tetrahydro-β-carbolines. dntb.gov.ua These azomethine ylides, which are typically generated in situ, react with various dipolarophiles, such as electron-deficient alkenes and alkynes, to afford the desired cycloadducts. acs.org The reaction is highly versatile, allowing for the introduction of a wide range of substituents at the C-1 and/or C-2 positions of the indolizino[8,7-b]indole core. dntb.gov.ua For example, the reaction of a tetrahydro-β-carboline-derived azomethine ylide with dimethyl acetylenedicarboxylate (B1228247) yields the corresponding 1,2-dicarboxylate-substituted indolizino[8,7-b]indole derivative. acs.org
A reliable method for the generation of azomethine ylides involves the desilylation of immonium salts. acs.org This strategy has been successfully applied to the synthesis of this compound derivatives. acs.org The process begins with the quaternization of a β-carboline with (trimethylsilyl)methyl triflate to form the corresponding 2-N-[(trimethylsilyl)methyl]-β-carboline triflate. acs.org Treatment of this salt with a fluoride (B91410) source, such as cesium fluoride, induces desilylation and generates the transient azomethine ylide. acs.orgacs.org This ylide can then be trapped in situ with a suitable dipolarophile to yield the indolizino[8,7-b]indole cycloadduct. acs.org This method has been shown to be effective for both fully aromatic and 3,4-dihydro-β-carboline precursors. acs.org
Table 2: Research Findings on 1,3-Dipolar Cycloaddition
| Azomethine Ylide Precursor | Dipolarophile | Product | Key Finding | Reference |
|---|---|---|---|---|
| 2-N-[(trimethylsilyl)methyl]-β-carboline triflate | Diethyl acetylenedicarboxylate | Indolizino[8,7-b]indole derivative | Direct entry into the indolizino[8,7-b]indole ring system. | acs.org |
| 2-N-[(trimethylsilyl)methyl]-β-carboline triflate | Ethyl propiolate | Indolizino[8,7-b]indole derivative | Provides access to C-1 and/or C-2 functionalized derivatives. | acs.org |
| 3,4-Dihydro-β-carboline derived immonium salt | Dimethyl maleate (B1232345) | Hexahydroindolizino[8,7-b]indole | Cycloaddition is completely stereospecific with symmetrically substituted olefins. | acs.org |
| 3,4-Dihydro-β-carboline derived immonium salt | Methyl acrylate (B77674) | Hexahydroindolizino[8,7-b]indole | Cycloaddition is generally neither regio- nor diastereoselective with unsymmetrically substituted olefins. | acs.org |
Photoredox-Catalyzed Oxidation/1,3-Dipolar Cycloaddition
The convergence of photoredox catalysis and 1,3-dipolar cycloaddition represents a modern strategy for constructing complex molecular architectures. In the context of indole chemistry, visible-light-triggered organophotoredox catalysis has been successfully employed for the oxidation of indole derivatives. rsc.org This metal-free approach often utilizes an organic dye, such as Eosin Y, to initiate a single electron transfer (SET) process under mild conditions. rsc.org This can generate reactive intermediates, like an iminium ion-radical, which can then engage in further transformations. rsc.org
While a direct, one-pot photoredox-catalyzed oxidation/[3+2] cycloaddition for the synthesis of the this compound core is not extensively detailed in the provided literature, the principles underlying this approach are well-established. The strategy would hypothetically involve the in situ generation of a 1,3-dipole from a tryptamine or indole precursor via photoredox oxidation, which would then undergo a cycloaddition with a suitable dipolarophile to forge the new five-membered ring of the indolizino[8,7-b]indole system.
Reactions with Dipolarophiles (e.g., Acetylenedicarboxylate, Propiolates, Olefins)
The reaction of indole-derived intermediates with dipolarophiles is a cornerstone of synthesizing fused heterocyclic systems. Dipolarophiles are molecules, typically containing double or triple bonds, that readily react with a 1,3-dipole in a cycloaddition reaction. The choice of dipolarophile is critical as it dictates the structure and functionalization of the final product. mdpi.com
In the synthesis of indolizino[8,7-b]indole derivatives, alkyl propiolates serve as effective dipolarophiles in domino reactions with tryptamines. dntb.gov.ua Other activated alkynes and olefins are also commonly employed. For instance, the 1,3-dipolar cycloaddition of isatin-derived azomethine ylides has been shown to proceed efficiently with various dipolarophiles like maleimides and methylene (B1212753) indolinone to create complex spirooxindole systems. mdpi.com This highlights the versatility of using different dipolarophiles to access diverse molecular scaffolds.
Below is a table summarizing various dipolarophiles and their application in forming heterocyclic structures related to the target compound.
| Dipolarophile Class | Specific Example | Intermediate/Reactant | Resulting Structure/System |
| Alkyl Propiolates | Methyl Propiolate | Tryptamine | Dihydroindolizino[8,7-b]indole dntb.gov.ua |
| Maleimides | N-Ethylmaleimide | Isatin-derived azomethine ylide | N-fused pyrrolidinyl-dispirooxindole mdpi.com |
| Olefins | Methylene Indolinone | Isatin-derived azomethine ylide | N-fused pyrrolidinyl spirooxindole mdpi.com |
| Nitrile Oxides | Benzonitrile oxide | β-Caryophyllene | Fused Isoxazoline derivative mdpi.com |
Cascade and Domino Reactions
Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. These processes are valued for their atom economy, reduced waste generation, and ability to rapidly construct complex molecules like this compound from simple precursors.
Acid-Catalyzed Multicomponent Cyclization Protocols
Acid-catalyzed multicomponent reactions provide a powerful and convergent approach to the indolizino[8,7-b]indole framework. A notable example is the one-pot domino reaction involving tryptamines, alkyl propiolates, and 2-aryl-3-nitro-2H-chromenes. dntb.gov.ua This process conveniently synthesizes functionalized tetrahydrochromeno[4′,3′:2,3]indolizino[8,7-b]indoles in high yields. dntb.gov.ua The acid catalyst facilitates a cascade of reactions, including condensation and cyclization steps, to rapidly assemble the complex polycyclic product. These protocols are advantageous as they bring together three or more simple starting materials in a single step to create structurally intricate molecules. rsc.orgrug.nlrug.nl
Tandem Cycloisomerizations (e.g., Gold(I)-catalyzed)
Gold(I)-catalyzed tandem cycloisomerizations have emerged as a sophisticated method for synthesizing fused indole alkaloids. nih.gov This methodology has been specifically applied to the synthesis of the this compound core from tryptamine-N-ethynylpropiolamide substrates. nih.gov The reaction proceeds through a cascade cycloisomerization pathway where the gold(I) catalyst activates the alkyne functionalities, triggering a sequence of intramolecular ring-closing events. nih.gov A key feature of this method is its pathway-switchable nature, allowing for selective access to either the indolizino[8,7-b]indole scaffold or its indolo[2,3-a]quinolizine (B11887597) isomer, depending on the reaction conditions and substrate design. nih.gov
| Catalyst System | Substrate | Product Scaffold | Reference |
| Gold(I) Chloride | Tryptamine-N-ethynylpropiolamide | This compound | nih.gov |
| Gold(I) Chloride | Tryptamine-N-ethynylpropiolamide | Indolo[2,3-a]quinolizine | nih.gov |
Cascade Condensation and Pictet-Spengler Reactions
The Pictet-Spengler reaction is a classic and highly effective method for synthesizing tetrahydro-β-carbolines and related structures. nih.govnih.gov It involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.gov This reaction is frequently integrated into cascade sequences to build more complex alkaloid frameworks. For example, a three-component Michael/Pictet-Spengler cascade sequence has been used to construct new bispirooxindole scaffolds. nih.gov In the context of the this compound system, a cascade commencing with a Pictet-Spengler reaction on a tryptamine derivative bearing an appropriate side chain can be envisioned. The initial ring formation is followed by subsequent intramolecular condensation and cyclization steps to complete the tetracyclic core. Chiral phosphoric acids are often used to catalyze such cascades enantioselectively. researchgate.net
[3+2] Cycloaddition/Oxidation/Aromatization Cascades
A powerful modern cascade for building N-fused heterocyclic systems involves a sequence of [3+2] cycloaddition, oxidation, and aromatization. rsc.org While this specific cascade is prominently reported for the synthesis of pyrrolo[2,1-a]isoquinolines, its principles are applicable to the synthesis of the this compound core. rsc.org The process typically begins with the in situ generation of a 1,3-dipole (such as an azomethine ylide) from a precursor, often through oxidation. This dipole then undergoes a [3+2] cycloaddition with a dipolarophile. The resulting cycloadduct is not isolated but is subjected to an oxidation/aromatization step to yield the final, stable aromatic heterocyclic system. A copper(II) catalyst has been shown to efficiently mediate this type of oxidation-dipolar cycloaddition-aromatization cascade. rsc.org
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a cornerstone in the synthesis of the this compound core. This approach involves the formation of one of the key rings by connecting two reactive centers within a single, advanced precursor molecule.
A notable strategy for assembling the this compound framework utilizes the Morita-Baylis-Hillman (MBH) reaction. The MBH reaction is a potent carbon-carbon bond-forming process that couples an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst. wikipedia.orgorganic-chemistry.org This method has been ingeniously adapted for the synthesis of indolizino-indole derivatives.
The synthesis commences with a 1-formyl-β-carboline precursor. This aldehyde undergoes an MBH reaction with an acrylate, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), to produce the corresponding Morita-Baylis-Hillman adduct. This adduct, an allylic alcohol, is then subjected to an intramolecular cyclization. The cyclization is achieved by converting the alcohol into a more reactive leaving group, such as an allylic bromide, in situ using phosphorus tribromide (PBr₃). The subsequent intramolecular nucleophilic attack, followed by a double bond rearrangement, furnishes the final this compound derivative in good yields. researchgate.net
| Step | Reagents & Conditions | Product | Yield |
| 1. MBH Reaction | 1-Formyl-β-carboline, Acrylate, DABCO | Morita-Baylis-Hillman Adduct | - |
| 2. Cyclization | PBr₃, in situ | This compound derivative | 41-74% researchgate.net |
The intramolecular cyclization of indole-based N-alkyl-linked pyrroles is a well-established and extensively studied strategy for constructing the indolizino[8,7-b]indole system. researchgate.net This pathway involves preparing a precursor where a pyrrole (B145914) ring is attached to the indole nitrogen via an appropriate tether, setting the stage for the final ring-closing reaction.
A two-pot method has been developed that begins with feedstock materials. The process involves a sequential multicomponent reaction between tryptamine, an aromatic aldehyde, and succinaldehyde. This sequence proceeds through an amine-catalyzed direct aldol (B89426) reaction, followed by a Paal-Knorr pyrrole synthesis and oxidation to generate the key N-alkyl pyrrole intermediate. This precursor then undergoes a dearomative cyclization to yield the desired substituted 11H-indolizino[8,7-b]indoles. researchgate.net
A significant challenge in the synthesis of fused indole heterocycles is controlling the regioselectivity of the cyclization, particularly when multiple reactive sites are available on the indole nucleus. beilstein-journals.org A sophisticated method has been developed to achieve regioselective C5-cyclization of a 3-acylpyrrole precursor to form the this compound skeleton. researchgate.net
This approach utilizes a Lewis acid-mediated cyclization. The precursor, a 3-acylpyrrole tethered to an indole, is designed to favor electrophilic attack at the C5 position of the indole ring over the more nucleophilic C3 position. The use of an electron-withdrawing protecting group on the indole nitrogen can further decrease the nucleophilicity at the C3 position, thereby promoting the desired C5 cyclization. beilstein-journals.org This method provides a series of substituted indolizino[8,7-b]indoles with good yields and excellent regioselectivity. researchgate.net
C-H Activation and Cross-Coupling Strategies
Modern synthetic chemistry has increasingly turned to C-H activation and cross-coupling reactions as powerful tools for building complex molecules, offering an alternative to traditional methods that often require pre-functionalized starting materials. nih.gov These strategies are applicable to the synthesis of indole-containing heterocycles.
One relevant approach involves an iodine-promoted intramolecular C2 oxidative amination and subsequent aromatization. In a multi-component reaction, indoles, aldehydes, and pyrazol-5-amine can be condensed to form 3-substituted indoles. These intermediates can then undergo cyclization at room temperature in the presence of molecular iodine (I₂). This process involves an intramolecular amination at the C2 position of the indole ring, followed by aromatization, to yield fused carboline structures. rsc.org While this example leads to α-carbolines, the underlying principle of intramolecular C-H amination highlights a powerful strategy that can be conceptually applied toward the synthesis of related fused systems like this compound.
Precursor Design and Synthesis
The successful synthesis of complex target molecules hinges on the rational design and efficient preparation of advanced precursors. For this compound derivatives, naturally occurring β-carboline alkaloids like harmine (B1663883) serve as excellent and readily available starting materials.
Harmine, a prominent β-carboline alkaloid, provides a rigid tricyclic core that is ideal for elaboration into the pentacyclic this compound system. osi.lv A common strategy involves the quaternization of the pyridine (B92270) nitrogen in the harmine skeleton.
The reaction of harmine with electrophiles such as phenacyl bromides or ethyl bromoacetate (B1195939) leads to the formation of quaternized harminium salts. These salts are activated intermediates primed for cyclization. Under appropriate conditions, the active methylene group of the phenacyl substituent undergoes a cyclization reaction with the indole portion of the molecule. This intramolecular condensation builds the final five-membered ring, yielding 2-aryl-11H-indolizino[8,7-b]indoles. osi.lv This method allows for the introduction of various aryl groups at the C2 position, depending on the phenacyl bromide used. Further functionalization, such as Vilsmaier-Haack formylation or selective acylation at the C3 position, can be performed on the resulting indolizino[8,7-b]indole product. osi.lv
| Precursor | Reagent | Product |
| Harmine | Phenacyl bromides | 2-Aryl-11H-indolizino[8,7-b]indoles osi.lv |
| Harmine | Ethyl bromoacetate | Quaternized harmine derivatives osi.lv |
| 1-Formyl-β-carboline | Acrylate, DABCO | Morita-Baylis-Hillman Adduct researchgate.net |
Synthesis from Tryptamine and Related Substrates
A cornerstone in the synthesis of the this compound framework is the use of tryptamine and its derivatives. These compounds serve as a readily available and versatile starting material, incorporating the indole and ethylamine (B1201723) moieties necessary for building the β-carboline system. The most prominent transformation in this context is the Pictet-Spengler reaction, which involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. chemeurope.comwikipedia.org
Modern advancements have expanded this classical reaction into powerful one-pot, multicomponent strategies, allowing for the rapid assembly of complex indolizino[8,7-b]indole derivatives. A notable example involves a one-pot reaction that combines tryptamines, alkyl propiolates, and nitroalkenes. organicreactions.org This approach efficiently constructs the fused heterocyclic system in a single synthetic operation.
Another sophisticated strategy employs a multicomponent Pictet-Spengler type cyclization around the tryptamine core. drugfuture.com This method demonstrates the versatility of tryptamine in domino reactions, where a sequence of reactions occurs in a single pot to build the target molecule with significant molecular complexity. For instance, a two-pot sequence can begin with an amine-catalyzed reaction between succinaldehyde, an aromatic aldehyde, and tryptamine to form an N-alkyl pyrrole, which then undergoes a dearomative cyclization to yield the substituted indolizino[8,7-b]indole structure. drugfuture.com
The general pathway for these syntheses begins with the reaction between tryptamine and an appropriate carbonyl compound to form an iminium ion intermediate. This is followed by an intramolecular electrophilic substitution onto the electron-rich C2 position of the indole ring, forming a new six-membered ring and establishing the core tetrahydro-β-carboline structure. Subsequent reactions, such as cyclization with other partners and oxidation, complete the formation of the fully aromatic this compound system. rsc.org
| Starting Materials | Key Reaction Type | Product Core Structure | Reference |
|---|---|---|---|
| Tryptamine, Alkyl Propiolate, Nitroalkene | One-Pot Multicomponent Reaction | Indolizino[8,7-b]indole | organicreactions.org |
| Tryptamine, Succinaldehyde, Aromatic Aldehyde | Sequential Multicomponent Reaction / Dearomative Cyclization | Substituted Indolizino[8,7-b]indole | drugfuture.com |
| Tryptamine, Aldehyde/Ketone | Pictet-Spengler Reaction | Tetrahydro-β-carboline | chemeurope.comwikipedia.org |
Use of Acyclic N,S-Acetals
The use of acyclic N,S-acetals as precursors for the synthesis of the this compound ring system is not a widely documented strategy in the reviewed scientific literature. While N,S-acetals are recognized as versatile intermediates in heterocyclic synthesis, their specific application to form the indolizino[8,7-b]indole scaffold via methods like the Pictet-Spengler or related cyclizations does not appear to be established.
Synthetic strategies for this class of compounds predominantly rely on other functional group precursors, such as the direct condensation of tryptamines with aldehydes or ketones, or the cyclization of pre-formed β-carboline intermediates. wikipedia.orgdrugfuture.com
Mechanistic Insights and Stereochemical Control in 11h Indolizino 8,7 B Indole Synthesis
Detailed Reaction Mechanisms
The construction of the 11H-Indolizino[8,7-b]indole skeleton is often achieved through sophisticated reaction cascades that build the fused ring system in a controlled manner. Intramolecular cyclization events and the strategic use of reactive intermediates are central to these synthetic routes.
Intramolecular Cyclization Mechanisms
Intramolecular cyclization represents a powerful strategy for forming the fused ring system of indolizino[8,7-b]indoles. researchgate.net These reactions are designed to connect different parts of a pre-assembled molecular framework, often in a domino or tandem fashion.
One prominent method involves a [3+2] cycloaddition/oxidation/aromatization cascade reaction. researchgate.net This approach efficiently constructs the polycyclic system from readily available starting materials. Another key strategy is the intramolecular cyclization of indole-based N-alkyl-linked pyrroles, which has been extensively studied. researchgate.net However, a significant challenge in these approaches has been controlling the regioselectivity of the cyclization. researchgate.net
To address this, Lewis acid-mediated regioselective C5-cyclization of 3-acylpyrroles has been developed. researchgate.net This method provides a reliable pathway to specific isomers. Furthermore, transition-metal-catalyzed domino reactions, particularly using palladium, have emerged as versatile tools for constructing tricyclic indole (B1671886) skeletons through processes like allylic alkylation. encyclopedia.pub Other established cyclization strategies that can be adapted for this framework include Fischer indole synthesis, Pictet-Spengler reactions, and 6π-electrocyclizations. encyclopedia.pub For instance, the treatment of norharman with (trimethylsilyl)methyl triflate followed by reaction with electron-deficient alkynes like diethyl acetylenedicarboxylate (B1228247) in the presence of cesium fluoride (B91410) yields indolizino[8,7-b]indole derivatives through a 1,3-dipolar cycloaddition. researchgate.net
Role of Intermediates (e.g., Azomethine Ylides, Pyrrolidin-2,3-diones)
Reactive intermediates play a pivotal role in the synthesis of the this compound core, with azomethine ylides being particularly significant. These 1,3-dipoles are versatile synthons for constructing five-membered nitrogen-containing rings like pyrrolidines. mdpi.comnih.gov
Azomethine ylides are commonly generated in situ from the reaction of an amine with an aldehyde or ketone. mdpi.com In the context of this compound synthesis, β-carboline derivatives such as norharman or harmine (B1663883) serve as precursors. researchgate.net Quaternization of the β-carboline nitrogen, for example with (trimethylsilyl)methyl triflate, facilitates the formation of an azomethine ylide upon treatment with a fluoride source. researchgate.net This ylide can then undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile (e.g., an electron-deficient alkene or alkyne) to construct the indolizino[8,7-b]indole framework. researchgate.net The reaction between the azomethine ylide and the dipolarophile can generate up to four stereocenters in a single step, highlighting the efficiency of this method. nih.gov
The reaction of azomethine ylides generated from 2-N-[(trimethylsilyl)methyl]-β-carboline triflate with dipolarophiles like diethyl acetylenedicarboxylate is a key example of this strategy. researchgate.net While azomethine ylides are central, information regarding the specific role of pyrrolidin-2,3-diones as intermediates in the direct synthesis of the this compound scaffold is less prominent in the reviewed literature.
Regioselectivity and Diastereoselectivity
Controlling the spatial arrangement of atoms is a critical aspect of synthesizing complex molecules like this compound. This involves directing the reaction to form the correct constitutional isomer (regioselectivity) and the correct stereoisomer (diastereoselectivity and enantioselectivity).
Factors Influencing Cyclization Pathways (e.g., 5-exo dig vs. 7-endo-dig)
The regiochemical outcome of intramolecular cyclizations is governed by a set of principles known as Baldwin's rules, which predict the relative favorability of different ring-closing pathways. wikipedia.org These rules classify cyclizations based on ring size, whether the bond being broken is inside (endo) or outside (exo) the newly formed ring, and the geometry of the atom being attacked (dig, trig, tet). wikipedia.org
In the synthesis of heterocyclic systems, competition between different pathways, such as 5-exo versus 6-endo or 6-exo versus 7-endo, is common. stackexchange.com For alkyne cyclizations, which can be relevant for forming one of the rings in the indolizino[8,7-b]indole system, exo-cyclizations are generally more favorable than endo-cyclizations. wikipedia.org However, the specific substitution pattern and the geometric constraints of the molecule can override these general preferences. stackexchange.com For example, in certain indole systems, a 7-endo cyclization can be favored over a 6-exo pathway if the resulting intermediate is stabilized, for instance by a heteroatom. stackexchange.com
In the synthesis of indolizino[8,7-b]indoles, the issue of regioselectivity is a significant hurdle, particularly when using substrates with multiple potential cyclization sites. researchgate.net The development of Lewis acid-mediated C5-cyclization of N-alkyl pyrroles attached to an indole core represents a successful strategy to achieve high regioselectivity. researchgate.net The choice of catalyst and reaction conditions can effectively steer the reaction towards a desired cyclization pathway, such as a 5-endo-dig route, by activating a specific position for nucleophilic attack. rsc.org The regioselectivity in reactions involving indole aryne intermediates has also been shown to be influenced by substituents, which can distort the aryne and direct nucleophilic attack to a specific carbon. nih.govnih.gov
Enantioselective and Diastereoselective Synthesis
Achieving stereocontrol is crucial for producing a single, desired stereoisomer of the target molecule.
Diastereoselectivity in the synthesis of this compound derivatives is often determined during cycloaddition steps. The reaction of azomethine ylides with symmetrically substituted olefins, such as dimethyl maleate (B1232345) or dimethyl fumarate, can proceed with complete stereospecificity. researchgate.net However, when unsymmetrically substituted olefins like methyl acrylate (B77674) or acrylonitrile (B1666552) are used, the cycloaddition is often neither regioselective nor diastereoselective, leading to a mixture of products. researchgate.net In some cases, π-π stacking interactions between aromatic moieties in the reactants, such as between a phenyl group on a maleimide (B117702) dipolarophile and the aromatic system of the azomethine ylide, can lead to increased diastereoselectivity. mdpi.com
Enantioselective synthesis aims to produce one enantiomer preferentially over the other. This is typically achieved using chiral catalysts. While specific examples for the this compound core are emerging, the principles are well-established for related indole derivatives. sciencedaily.com Chiral phosphoric acids have been successfully used as catalysts in reactions like the Fischer indole synthesis to produce cyclopenta[b]indoles with high enantioselectivity. sciencedaily.com Similarly, chiral metal complexes are highly effective in controlling the stereochemical course of 1,3-dipolar cycloadditions involving azomethine ylides. nih.gov These catalytic systems can steer the reaction to generate multiple stereocenters with high diastereo- and enantioselectivity in a single operation. nih.gov The development of enantioselective N-allylation of indoles using rhodium catalysts also provides a pathway to chiral N-substituted indoles, which could serve as precursors for the indolizino[8,7-b]indole system. researchgate.net
Catalytic Strategies and Their Impact on Pathway Control
Catalysis is a cornerstone of modern organic synthesis, enabling control over reaction pathways, enhancing efficiency, and facilitating the construction of complex molecular architectures under mild conditions.
In the synthesis of this compound and its precursors, various catalytic strategies are employed to control selectivity. Lewis acids are instrumental in directing regioselectivity, as seen in the C5-cyclization of 3-acylpyrroles. researchgate.net Transition metals, particularly palladium, are widely used to catalyze intramolecular cyclizations and domino reactions that form the core structure. encyclopedia.pub
For achieving stereocontrol, chiral catalysts are indispensable. The field of asymmetric catalysis offers a powerful toolbox for controlling enantioselectivity in key bond-forming reactions.
Chiral Metal Complexes: Complexes of metals like copper(I) or rhodium with chiral ligands have proven highly versatile in steering the regio-, diastereo-, and enantioselectivity of 1,3-dipolar cycloadditions of azomethine ylides. nih.gov These catalysts create a chiral environment that favors one transition state over others, leading to a highly selective transformation. nih.gov Rhodium catalysts paired with chiral ligands like DTBM-Segphos have also been used to achieve exclusive N-selectivity and excellent enantioselectivity in the synthesis of N-allylic indoles from aryl hydrazines and allenes, which can then be converted to the final indole structure. researchgate.net
Organocatalysis: Chiral organocatalysts, such as phosphoric acids, have emerged as a powerful alternative to metal-based catalysts. sciencedaily.com These catalysts are particularly effective in activating substrates and controlling the stereochemical outcome of reactions like the Fischer indole synthesis, providing access to enantiomerically enriched indole derivatives. sciencedaily.com
The table below summarizes some catalytic strategies and their effects on the synthesis of indolizinoindoles and related structures.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Controlled Aspect | Ref. |
| Lewis Acid | --- | Regioselective C5-cyclization | Regioselectivity | researchgate.net |
| Transition Metal | Palladium(0) / Phosphine Ligand | Intramolecular Allylic Alkylation | Pathway Control | encyclopedia.pub |
| Transition Metal | Rhodium(I) / DTBM-Segphos | N-selective coupling / Fischer Indolization | Enantioselectivity, Regioselectivity | researchgate.net |
| Organocatalyst | Chiral Phosphoric Acid | Fischer Indole Synthesis | Enantioselectivity | sciencedaily.com |
| Metal Complex | Copper(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | Enantioselectivity, Diastereoselectivity | nih.gov |
These catalytic approaches not only allow for the selective synthesis of the complex this compound scaffold but also align with the principles of green chemistry by enabling efficient, atom-economical transformations. nih.gov
Metal-Catalyzed Reactions (e.g., Copper, Gold(I), Palladium)
Transition metal catalysis offers a powerful toolkit for the efficient construction of complex molecular architectures like the this compound core. Catalysts based on copper, gold, and palladium have been explored for their ability to facilitate key bond-forming events, often with high levels of selectivity.
A notable example of a copper-catalyzed approach involves a one-pot, three-component strategy for the synthesis of aminoindolizino[8,7-b]indoles. This reaction utilizes N-substituted 1-formyl-9H-β-carbolines, secondary amines, and substituted alkynes. While the precise mechanism is often substrate-dependent, a plausible pathway commences with the copper-catalyzed coupling of the secondary amine and the alkyne to form a reactive enamine intermediate. Concurrently, the copper catalyst may activate the formyl group of the β-carboline, facilitating a Mannich-type reaction with the enamine. The subsequent intramolecular cyclization and aromatization cascade would then lead to the final this compound product. The efficiency of this process highlights the ability of copper to orchestrate multiple bond-forming events in a single pot.
While specific applications of gold(I) catalysis leading directly to the this compound scaffold are not extensively documented, the known reactivity of gold(I) catalysts with alkynes and indoles suggests potential synthetic routes. Gold(I) catalysts are renowned for their ability to activate alkynes towards nucleophilic attack. A hypothetical pathway could involve the gold-catalyzed cyclization of a suitably functionalized tryptamine (B22526) or β-carboline derivative bearing an alkyne moiety. The oxophilic nature of gold(I) could also be exploited in cycloisomerization reactions of precursors containing both indole and allene (B1206475) functionalities.
Palladium catalysis has been instrumental in a myriad of indole syntheses, and its application to the this compound framework is an active area of research. Palladium catalysts excel at facilitating cross-coupling reactions and C-H activation/functionalization. A plausible strategy could involve an intramolecular Heck reaction of a vinyl halide-substituted tryptamine derivative. Alternatively, a domino reaction sequence initiated by a palladium-catalyzed C-N coupling, followed by an intramolecular C-H activation and cyclization, could provide a direct entry to the tetracyclic core. The choice of ligands and reaction conditions would be crucial in steering the reaction towards the desired product and controlling regioselectivity.
| Catalyst System | Starting Materials | Key Mechanistic Steps | Product Type |
| Copper(II) acetate/tBu3P·HBF4 | Enamines, Arylboronic acids | Chan-Lam N-arylation, Intramolecular cross-dehydrogenative coupling | Polysubstituted indoles |
| Palladium(II) acetate | Cinnamyl-tethered anilines | Intramolecular oxidative arylacetoxylation | 3-Substituted indoles |
Organocatalysis and Metal-Free Approaches
In the quest for more sustainable and environmentally benign synthetic methods, organocatalysis and metal-free reactions have emerged as powerful alternatives to transition metal-catalyzed processes. These approaches often rely on the activation of substrates through the formation of reactive intermediates using small organic molecules as catalysts or by employing reagents that promote cyclization cascades without the need for a metallic promoter.
An effective metal-free strategy for the synthesis of dihydroindolizino[8,7-b]indoles involves an acid-catalyzed multicomponent tandem cyclization . This reaction brings together arylglyoxal monohydrates, tryptamines, and trans-β-nitrostyrenes or malononitrile (B47326) under mild conditions. The mechanism is believed to proceed through an initial Pictet-Spengler reaction between tryptamine and the arylglyoxal, forming a tetrahydro-β-carboline intermediate. This is followed by a Michael addition to the nitroalkene or a Knoevenagel condensation with malononitrile, and subsequent intramolecular cyclization and dehydration steps to construct the final polycyclic framework. The acidic catalyst plays a crucial role in promoting the key bond-forming and bond-breaking steps throughout this cascade.
Another significant metal-free approach is the use of N-bromosuccinimide (NBS) to mediate the synthesis of 9-bromo-6,11-dihydro-5H-indolizino[8,7-b]indole derivatives. In this process, NBS likely acts as both a brominating agent and an oxidant. The reaction may proceed via an initial electrophilic bromination of the indole nucleus, followed by an intramolecular cyclization.
Furthermore, the stereochemical outcome of these reactions can be influenced by various factors. For instance, in cycloaddition reactions to form hexahydroindolizino[8,7-b]indoles, the choice of the protecting group on the nitrogen atom of the 3,4-dihydro-β-carboline precursor can significantly impact both the regioselectivity and the diastereoselectivity of the cyclization. This highlights the potential for achieving stereochemical control through careful substrate design in metal-free systems.
| Reaction Type | Reagents/Catalysts | Key Mechanistic Steps | Product Type |
| Acid-catalyzed tandem cyclization | Arylglyoxal monohydrates, Tryptamines, β-nitrostyrenes/Malononitrile | Pictet-Spengler reaction, Michael addition/Knoevenagel condensation, Intramolecular cyclization | Dihydroindolizino[8,7-b]indoles |
| NBS-mediated synthesis | N-Bromosuccinimide | Electrophilic bromination, Intramolecular cyclization | 9-Bromo-6,11-dihydro-5H-indolizino[8,7-b]indoles |
Advanced Derivatization and Functionalization of the 11h Indolizino 8,7 B Indole Skeleton
Introduction of Functional Groups
The introduction of diverse functional groups onto the 11H-Indolizino[8,7-b]indole scaffold allows for the systematic exploration of structure-activity relationships and the development of new molecular entities. Key methods include electrophilic substitution reactions such as acylation, as well as the incorporation of alkyl, aryl, and carboxyl moieties.
Acylation represents a significant method for functionalizing the this compound ring system. The electron-rich nature of the indole (B1671886) portion of the molecule makes it susceptible to electrophilic acylation, with notable regioselectivity.
Research has shown that the Vilsmaier-Haack reaction, a method for formylation, when applied to 11H-indolizino[8,7-b]indoles, results in the formation of 3,10-bisformyl derivatives. nih.gov This indicates the high reactivity of both the C3 position on the pyrrole (B145914) ring of the indole moiety and the C10 position on the indolizine (B1195054) portion. However, other acylation reactions can proceed with greater selectivity. For instance, the acylation of 2-aryl-11H-indolizino[8,7-b]indoles with an acylating agent can occur selectively at the C3 position, yielding the corresponding 3-acetyl-2-aryl-11H-indolizino[8,7-b]indole. nih.gov This C3 selectivity is a common feature in the functionalization of indole rings, as the C3 position is typically the most nucleophilic. organic-chemistry.orgrsc.org
Table 1: Acylation Reactions on the this compound Skeleton
| Reaction Type | Reagent/Conditions | Position(s) of Functionalization | Product | Citation |
|---|---|---|---|---|
| Vilsmaier-Haack Formylation | POCl₃, DMF | C3, C10 | 3,10-Bisformyl-11H-indolizino[8,7-b]indole | nih.gov |
The alkylation and arylation of the this compound skeleton are less commonly reported than acylation. While the direct C-H alkylation and arylation of simple indoles are well-established methods, specific examples involving the fully formed this compound core are scarce in the reviewed literature. rsc.orgresearchgate.netresearchgate.netresearchgate.net The reactivity of the indole nitrogen and the C3 position are well-known targets for alkylation in simpler indole systems. organic-chemistry.orgnih.gov
Evidence for the reactivity of the C3 position on the indolizino[8,7-b]indole framework comes from related C-H functionalization reactions. For example, a copper-catalyzed coupling reaction has been utilized for the synthesis of 3-aminoindolizino[8,7-b]indole derivatives. researchgate.net This C-N bond formation at the C3 position suggests that this site is activated for electrophilic attack or cross-coupling reactions, making it a probable site for future C-C bond-forming alkylation and arylation studies. N-alkylation at the indole nitrogen (position 11) is also a theoretical possibility, analogous to the N-alkylation of standard indoles. nih.govmdpi.com
The direct introduction of carboxylic acid or ester functional groups onto the this compound skeleton via post-synthetic modification is not extensively documented. Instead, these functionalities are often incorporated during the synthesis of the heterocyclic system itself.
For example, indolizino[8,7-b]indole derivatives bearing ester groups have been synthesized via 1,3-dipolar cycloaddition reactions where one of the reactants, such as diethyl acetylenedicarboxylate (B1228247) or ethyl propiolate, already contains the ester moiety. researchgate.net This approach builds the core skeleton with the desired functional group already in place.
Furthermore, nature provides examples of such functionalized compounds. Four distinct indolizino[8,7-b]indole-5-carboxylic acids have been isolated as their corresponding methyl esters from the plant Clerodendron trichotomum. researchgate.net While this confirms the existence and stability of carboxylated and esterified derivatives, it does not describe a synthetic method for direct functionalization of the parent ring system. The synthesis of indole-2-carboxylic acids from simpler precursors is a common strategy in organic chemistry, but this applies to the construction of the indole ring itself rather than the modification of the larger, fused indolizino[8,7-b]indole system. nih.govgoogle.com
Post-Synthetic Modifications
Once the core this compound skeleton or its reduced precursors are synthesized, further modifications can be performed to alter its electronic and structural properties. Key among these are dehydrogenation to create aromaticity and halogenation to provide handles for further cross-coupling reactions.
The degree of saturation within the indolizino[8,7-b]indole framework can be precisely controlled through selective dehydrogenation reactions. This process is critical for accessing the fully aromatic, planar system from its more flexible, reduced precursors, which are often the initial products of synthetic sequences.
Starting with hexahydroindolizino[8,7-b]indoles, a stepwise aromatization can be achieved. Selective dehydrogenation can be accomplished using potassium permanganate (B83412) (KMnO₄) in tetrahydrofuran (B95107) (THF), which oxidizes the hexahydro derivatives to their corresponding tetrahydro forms. researchgate.net Further dehydrogenation can be induced using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Treatment with one equivalent of DDQ selectively dehydrogenates the tetrahydro derivative to produce a 5,6-dihydro compound. researchgate.net Complete aromatization to the fully conjugated this compound system can be achieved by using a larger excess, typically three equivalents, of DDQ. researchgate.net
Table 2: Dehydrogenation and Aromatization of Indolizino[8,7-b]indole Precursors
| Starting Material | Reagent(s) | Equivalents | Product | Citation |
|---|---|---|---|---|
| Hexahydroindolizino[8,7-b]indole | KMnO₄ in THF | - | Tetrahydroindolizino[8,7-b]indole | researchgate.net |
| Tetrahydroindolizino[8,7-b]indole | DDQ | 1 | 5,6-Dihydroindolizino[8,7-b]indole | researchgate.net |
Halogenation provides a powerful tool for derivatizing the this compound skeleton, as the introduced halogen atom can serve as a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions.
A mild and effective method for the bromination of reduced indolizino[8,7-b]indole systems has been developed using N-bromosuccinimide (NBS). This reaction allows for the synthesis of 9-bromo-6,11-dihydro-5H-indolizino[8,7-b]indole derivatives in yields of up to 69%. researchgate.net Similarly, chlorination can be achieved through different means. An oxidative chlorination of pyrrole-tethered indoles using phosphorus oxychloride (POCl₃) and tetramethylene sulfoxide (B87167) serves as a method to construct chlorinated indolizino[8,7-b]indole derivatives, with reported yields as high as 93%. mdpi.com These halogenated derivatives are valuable intermediates for creating more complex molecular architectures.
Table 3: Halogenation of the Indolizino[8,7-b]indole Skeleton
| Reaction Type | Reagent(s) | Substrate | Position of Halogenation | Product | Citation |
|---|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 6,11-Dihydro-5H-indolizino[8,7-b]indole | C9 | 9-Bromo-6,11-dihydro-5H-indolizino[8,7-b]indole | researchgate.net |
Synthesis of Polyfunctionalized Derivatives
The synthesis of polyfunctionalized this compound derivatives has been achieved through a variety of advanced synthetic methodologies, including multicomponent reactions, domino sequences, and cycloaddition strategies. These approaches offer efficient access to a diverse range of substituted analogs.
One notable method involves a two-pot synthesis that proceeds through a Lewis acid-mediated regioselective C5-cyclization of a 3-acylpyrrole intermediate. researchgate.net This intermediate is generated from the sequential multicomponent reaction of succinaldehyde, an aromatic aldehyde, and tryptamine (B22526). researchgate.net This strategy allows for the preparation of a series of substituted indolizino[8,7-b]indoles with good yields and high regioselectivity. researchgate.net
Another powerful approach is the use of domino reactions. For instance, an acid-catalyzed multicomponent tandem cyclization has been developed for the synthesis of polyfunctional dihydroindolizino[8,7-b]indoles from arylglyoxal monohydrates, tryptamines, and either trans-β-nitrostyrenes or malononitrile (B47326). researchgate.net This metal-free method is highly efficient and provides access to diversely substituted scaffolds under mild conditions. researchgate.net
Furthermore, a [3+2] cycloaddition/oxidation/aromatization cascade reaction has been developed for the synthesis of indolizino[8,7-b]indoles. researchgate.net This tandem approach utilizes tert-butyl hydroperoxide (TBHP) as an environmentally benign oxidant. researchgate.net
The synthesis of novel bis(hydroxymethyl)indolizino[8,7-b]indole hybrids has also been reported. nih.gov These compounds combine the β-carboline core, known for topoisomerase inhibition, with a bis(hydroxymethyl)pyrrole moiety, which can induce DNA cross-linking. nih.gov Intriguingly, the substituent at the N11 position (either a hydrogen or a methyl group) has been found to be critical in modulating the compound's mechanism of action, toggling between topoisomerase II inhibition and DNA cross-linking activities. nih.gov
A one-pot, four-component reaction has also been devised for the construction of dihydroindolizino[8,7-b]indoles from ninhydrin, tryptamine, dimetylene acetylene (B1199291) dicarboxylate, and an aliphatic alcohol. researchgate.net This reaction proceeds via a Pictet-Spengler cyclization, leading to the formation of the fused indole derivatives in good yields. researchgate.net
The following tables summarize some of the polyfunctionalized derivatives of this compound that have been synthesized.
Table 1: Examples of Synthesized Polyfunctionalized Dihydroindolizino[8,7-b]indole Derivatives
| Compound | R¹ | R² | R³ | R⁴ | Synthesis Method | Reference |
|---|---|---|---|---|---|---|
| Dihydroindolizino[8,7-b]indole Derivative | Aryl | H | NO₂/CN | Various | Acid-catalyzed multicomponent tandem cyclization | researchgate.net |
| Substituted Indolizino[8,7-b]indole | Various | Various | Acyl | H | Lewis acid-mediated regioselective C5-cyclization | researchgate.net |
Table 2: N¹¹-Substituted Bis(hydroxymethyl)indolizino[8,7-b]indole Hybrids
| Compound | N¹¹-Substituent | Key Feature | Reference |
|---|---|---|---|
| Hybrid 1 | H | Potent Topoisomerase II inhibitor | nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques for Elucidating 11h Indolizino 8,7 B Indole Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 11H-indolizino[8,7-b]indole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the comprehensive assignment of the molecular framework. nih.gov
In ¹H NMR spectra of indole (B1671886) derivatives, the proton on the nitrogen atom (N-H) typically appears as a broad singlet at a downfield chemical shift, often around 12.30 ppm, due to its acidic nature. youtube.com The protons on the aromatic rings exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the substitution pattern. For instance, protons on the indole ring system show distinct signals that can be assigned based on their electronic environment and coupling with neighboring protons. youtube.comipb.pt
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the indole core are well-characterized. For example, in the parent indole molecule, carbons of the benzene (B151609) ring typically resonate between 112 and 132 ppm, while the carbons of the pyrrole (B145914) ring show distinct signals. youtube.com The specific substitution on the this compound scaffold will influence these chemical shifts, providing valuable structural insights.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for unequivocally assigning the complex structures of these molecules. nih.govipb.pt HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the connectivity of the entire molecule. ipb.pt NOESY provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. nih.govipb.pt
¹H NMR Data for an Indole-based Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| NH | 12.30 | s | - |
| H-2 | 8.45 | s | - |
| H-4 | - | dd | J = 6.8, 2.4 |
| H-5 | 7.29 | m | - |
| H-6 | 7.29 | m | - |
This table presents typical ¹H NMR data for an indole derivative, illustrating the characteristic chemical shifts and coupling patterns observed. youtube.com
¹³C NMR Data for Substituted Indoles
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | - |
| C-3 | 113.5 |
| C-4 | 123 |
| C-5 | 121 |
| C-6 | 122 |
| C-7 | 112 |
| C-8 | 132 |
This table showcases representative ¹³C NMR chemical shifts for substituted indole compounds. youtube.com
Variable Temperature (VT) NMR studies are a powerful tool for investigating the conformational dynamics of flexible molecules. For derivatives of this compound that may exist in multiple conformations, VT-NMR can provide insights into the energy barriers between these forms. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal at the fast exchange limit. Analysis of these changes can provide quantitative information about the thermodynamic and kinetic parameters of the conformational processes.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of this compound and its derivatives. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, often to within a few parts per million (ppm). kg.ac.rs This level of accuracy allows for the unambiguous determination of the molecular formula, a critical first step in structure elucidation. kg.ac.rs
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for these compounds. ESI is a soft ionization method that often results in the observation of the protonated molecule [M+H]⁺, which directly provides the molecular weight of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner, revealing details about its substructures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within the this compound structure. libretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present in the molecule.
Key functional groups that can be identified in derivatives of this compound include:
N-H stretch: The N-H bond of the indole ring typically shows a stretching vibration in the region of 3300-3500 cm⁻¹.
C-H stretch: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.org
C=C stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. libretexts.org
C-N stretch: The C-N stretching vibrations can be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
The presence or absence of characteristic IR absorption bands provides crucial evidence for the functional groups present in the molecule, complementing the data obtained from NMR and mass spectrometry. libretexts.org
Characteristic IR Absorption Frequencies for Common Functional Groups
| Functional Group | Bond | Absorption Range (cm⁻¹) |
|---|---|---|
| Amine | N-H stretch | 3300-3500 |
| Aromatic | C-H stretch | 3000-3100 |
| Alkane | C-H stretch | 2850-3000 |
This table summarizes the characteristic infrared absorption frequencies for key functional groups relevant to the this compound scaffold. libretexts.org
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to generate a three-dimensional model of the molecule, revealing bond lengths, bond angles, and torsional angles with high precision. researchgate.net
Computational and Theoretical Chemistry of 11h Indolizino 8,7 B Indole Systems
Quantum Chemical Calculations
Quantum chemical calculations have proven to be an indispensable tool for understanding the intrinsic properties of 11H-indolizino[8,7-b]indole and its derivatives at the molecular level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to determine the equilibrium geometry and understand electronic properties. biointerfaceresearch.com While specific DFT studies on the parent this compound are not extensively detailed in available literature, the methodology is widely applied to similar heterocyclic systems to analyze reactivity.
For instance, in the study of indolynes, DFT calculations have been used to understand the regioselectivity of nucleophilic additions by examining the electronic and geometric distortions of the aryne intermediates. nih.gov Such computational approaches could be applied to this compound to predict sites of electrophilic or nucleophilic attack, understand substituent effects, and rationalize observed reactivity patterns in synthetic procedures. A Hammett study on indolizine (B1195054) derivatives, for example, revealed a negative ρ value, suggesting the development of a positive charge in the transition state of the studied reaction. acs.org
Conformational Analysis and Energy Profiles
Computational analysis has been instrumental in understanding the conformational preferences of substituted indolizino[8,7-b]indole systems. A notable study on novel bis(hydroxymethyl)indolizino[8,7-b]indole hybrids revealed that the substituent at the N11 position plays a crucial role in the molecule's conformation and subsequent biological activity. nih.gov
Computational analysis indicated that an N11-methyl substituent restricts the torsion angles of two adjacent hydroxyl groups on a pyrrole (B145914) ring. nih.gov This conformational constraint was proposed to favor DNA cross-linking activity. In contrast, the unsubstituted N11-H derivatives were found to be potent inhibitors of Topoisomerase II. nih.gov This highlights how computational methods can link specific conformational states to differing biological mechanisms.
| Substituent at N11 | Predicted Conformational Effect | Associated Biological Activity |
| Methyl (CH3) | Restricted torsion angles of adjacent OH groups | Predisposition to DNA cross-linking |
| Hydrogen (H) | Less restricted conformation | Potent Topoisomerase II inhibition |
Table 1: Influence of N11-substituent on the conformation and activity of indolizino[8,7-b]indole hybrids as determined by computational analysis. nih.gov
Molecular Dynamics Simulations
For example, MD simulations have been employed to understand the stability of indole-based inhibitors when bound to protein targets like α-amylase. biointerfaceresearch.com In such studies, a 20-nanosecond MD simulation was performed to ensure the stability of the ligand-protein complex. biointerfaceresearch.com Key parameters often analyzed in these simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and its target.
A typical workflow for MD simulations of a small molecule like an indolizino[8,7-b]indole derivative complexed with a protein would involve:
System Setup : Generation of ligand parameters and solvation in a simulation box with a suitable water model.
Energy Minimization : Optimization of the structure to remove steric clashes.
Equilibration : A two-step process to bring the system to the desired temperature and pressure.
Production Run : The main simulation from which trajectory data is collected and analyzed.
Such simulations could provide crucial insights into how this compound derivatives interact with biological macromolecules, their binding stability, and the conformational changes that occur upon binding.
Mechanistic Elucidation through Computational Modeling
Computational modeling has been pivotal in deciphering the complex reaction mechanisms involved in the synthesis of indolizino[8,7-b]indoles and related structures.
Transition State Analysis
The identification and analysis of transition states are fundamental to understanding reaction pathways and selectivity. Computational studies on the Fischer indole synthesis, a classic method for forming indole rings, have demonstrated the power of this approach. nih.gov In the synthesis of a selective androgen receptor modulator, computations were used to analyze the nih.govnih.gov-sigmatropic rearrangement, a key step in the reaction. nih.gov The calculations showed that the transition state leading to the observed product was energetically favored, while the pathway to the unobserved regioisomer was destabilized. nih.gov
Similarly, in the study of other heterocyclic systems, DFT calculations have been used to locate transition states and determine activation barriers, with the rate-limiting step being identified as the process with the highest energy barrier. researchgate.net This type of analysis is crucial for optimizing reaction conditions and understanding the factors that control reaction outcomes.
Rationalizing Regio- and Stereoselectivity
Computational modeling is frequently used to explain the origins of regio- and stereoselectivity in organic reactions. In the synthesis of indolizino[8,7-b]indole derivatives, controlling regioselectivity during cyclization is a significant challenge. researchgate.net Computational studies can help rationalize why a particular regioisomer is formed preferentially.
For example, in the synthesis of spiroindoles, semiempirical (AM1) MO calculations based on Frontier Molecular Orbital (FMO) theory were used to explain the observed selectivity. researchgate.net Furthermore, computational studies on nucleophilic additions to indolynes have shown that regioselectivity is influenced by the polarization of the carbon-carbon triple bond, which is related to unsymmetrical bending distortions in the indolyne structure. nih.gov These findings highlight the ability of computational chemistry to provide a detailed rationale for the selective formation of one product over another in the synthesis of complex indole-based heterocycles. nih.gov
Structure-Activity Relationship (SAR) Prediction via Computational Approaches
Computational chemistry plays a pivotal role in elucidating the structure-activity relationships (SAR) of this compound derivatives. Through techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can predict how modifications to the core structure will influence biological activity, offering a rational basis for the design of more potent and selective compounds.
A significant area of investigation has been the development of novel this compound hybrids as potential antitumor agents. nih.gov In one such study, a series of these hybrids, which combine the β-carboline scaffold known for topoisomerase inhibition with a bis(hydroxymethyl)pyrrole moiety capable of DNA cross-linking, were synthesized and evaluated for their efficacy against various tumor cell lines, with a particular sensitivity noted in small cell lung cancer (SCLC) cells. nih.gov
A key finding from this research was the critical role of the substituent at the N11 position in dictating the mechanism of action. nih.gov Computational analysis revealed that the nature of this substituent, specifically whether it is a hydrogen (H) or a methyl (Me) group, significantly influences the molecule's conformational flexibility and, consequently, its primary mode of antitumor activity. nih.gov
Detailed Research Findings:
Computational analysis demonstrated that N11-methylation restricts the torsion angles of the adjacent dihydroxymethyl groups on the pyrrole ring. nih.gov This conformational constraint is believed to favor the geometry required for DNA cross-linking. In contrast, the N11-H derivatives exhibit greater rotational freedom, which appears to be more conducive to potent topoisomerase II (Topo II) inhibition. nih.gov
These computational predictions were substantiated by experimental evidence. The N11-H derivatives were found to be potent inhibitors of Topo II, while the N11-Me derivatives were more prone to inducing DNA cross-links. nih.gov This regioselective modulation of biological activity based on a single methyl group substitution highlights the power of computational approaches in predicting subtle yet critical SAR.
One of the most promising compounds from this series, compound 17a (an N11-H derivative), demonstrated significant in vivo efficacy in a xenograft model of SCLC, proving to be more effective than standard chemotherapeutic agents like cisplatin (B142131) and etoposide (B1684455). nih.gov
The following interactive data tables summarize the key computational and biological findings:
Table 1: Computationally Predicted and Experimentally Observed Activities of N11-Substituted this compound Hybrids
| Compound Type | N11 Substituent | Computationally Predicted Conformation | Primary Mechanism of Action |
| N11-H Derivative | H | Flexible, greater rotational freedom | Topoisomerase II Inhibition |
| N11-Me Derivative | Me | Restricted torsion angles | DNA Cross-linking |
Table 2: In Vivo Efficacy of Compound 17a in SCLC Xenograft Model
| Compound | N11 Substituent | Efficacy vs. Cisplatin | Efficacy vs. Etoposide |
| 17a | H | More Effective | More Effective |
These findings underscore the utility of integrating computational modeling with synthetic chemistry and biological evaluation to accelerate the discovery of novel therapeutic agents based on the this compound scaffold. The ability to predict how minor structural modifications can profoundly alter the biological activity profile is a testament to the advancing capabilities of computational and theoretical chemistry in modern drug discovery.
Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 11h Indolizino 8,7 B Indole Derivatives
Antineoplastic and Cytotoxic Activities
Derivatives of 11H-Indolizino[8,7-b]indole have been the subject of synthesis and antitumor evaluation, demonstrating a range of cytotoxic activities across several human tumor cell lines. These hybrid molecules, often incorporating the structural features of β-carboline and bis(hydroxymethyl)pyrrole, have shown particular efficacy against specific types of cancer.
Inhibition of Cancer Cell Proliferation (e.g., SCLC, H526, KB, SaOS-2, A549, SK-MEL-2, U-87-MG, MCF-7 cell lines)
A novel series of bis(hydroxymethyl)indolizino[8,7-b]indole hybrids has been shown to significantly inhibit the cell growth of various human tumor cell lines. aacrjournals.org Of the cell lines tested, Small Cell Lung Cancer (SCLC) cells, specifically H526 and H211, were found to be the most susceptible to these compounds. aacrjournals.org
Structure-activity relationship studies indicate that substitutions on the core structure play a critical role in cytotoxic potency. For instance, C3-alkyl derivatives were generally found to be more cytotoxic than the C3-aryl-substituted derivatives against a panel of solid tumor cell lines which included H526 cells. nih.gov The cytotoxic activities of two specific hybrid compounds, BO-2239 and BO-2329, were highlighted as being particularly potent against SCLC cells. aacrjournals.org
| Compound | Target Cell Lines | Observed Activity |
|---|---|---|
| BO-2239 | SCLC (H526, H211) | High susceptibility |
| BO-2329 | SCLC (H526, H211) | High susceptibility |
| C3-Alkyl Derivatives | HCT-116, PC3, H460, H526, H211 | Generally more cytotoxic than C3-aryl derivatives |
Mechanisms of Antitumor Action
The antitumor effects of this compound derivatives are not limited to cytotoxicity but are underpinned by a variety of complex biological mechanisms. These compounds have been shown to act on multiple cellular targets, leading to the inhibition of cancer cell growth and induction of cell death. aacrjournals.orgnih.gov
The this compound scaffold, which contains a β-carboline moiety, is associated with the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. nih.gov Studies on hybrid derivatives revealed a distinct structure-activity relationship concerning topoisomerase II (Topo II) inhibition. The substituent at the N11 position was found to be a critical modulator of this activity. aacrjournals.orgnih.gov
Derivatives with a hydrogen at the N11 position (N11-H) act as potent inhibitors of Topo II. aacrjournals.orgnih.gov In contrast, compounds with a methyl group at this position (N11-Me) exhibit reduced Topo II inhibitory activity. aacrjournals.org For example, the compound BO-2239, which features an N11-H group, demonstrated a profound increase in Topo II inhibition. aacrjournals.org Notably, the tested hybrid compounds did not show inhibitory activity against Topoisomerase I at a concentration of 20 µM.
In addition to enzyme inhibition, these hybrid molecules, which often contain a bis(hydroxymethyl)pyrrole fragment, are designed to induce DNA cross-linking. aacrjournals.orgnih.gov This mechanism is also heavily influenced by the substitution at the N11 position, but in a manner opposite to that of Topo II inhibition.
N11-Me derivatives are predisposed to induce DNA cross-links effectively. aacrjournals.orgnih.gov Computational analysis suggests that the N11-Me group restricts the torsion angles of the two adjacent hydroxyl groups on the pyrrole (B145914) ring, creating a conformation favorable for DNA cross-linking. nih.gov Conversely, derivatives with an N11-H group show reduced DNA cross-linking activity. aacrjournals.org This regioselective modulation allows for the fine-tuning of the compound's primary mechanism of action. nih.gov
| N11 Substituent | Primary Mechanism | Secondary Mechanism |
|---|---|---|
| Hydrogen (H) | Potent Topo II Inhibition | Reduced DNA Cross-linking |
| Methyl (Me) | Potent DNA Cross-linking | Reduced Topo II Inhibition |
A key outcome of the cellular activity of this compound derivatives is the disruption of the cell division cycle. Studies have shown that these hybrid compounds induce cell cycle arrest at the G2/M phase. aacrjournals.orgnih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to programmed cell death. Following the G2/M arrest, these compounds trigger tumor cell apoptotic death, a critical mechanism for eliminating cancerous cells. aacrjournals.orgnih.gov
While many indole-based alkaloids, such as the vinca alkaloids, are well-known for their ability to interfere with microtubule dynamics, leading to mitotic arrest and anticancer effects, specific studies detailing this mechanism for this compound derivatives are not extensively covered in the researched literature. mdpi.comnih.gov Therefore, while microtubule targeting is a recognized mechanism for the broader class of indole (B1671886) compounds, its specific role in the activity of 11H-Indolizino[8,7-b]indoles requires further dedicated investigation.
Antimicrobial and Antifungal Potential
Indole derivatives have emerged as a promising class of compounds in the search for new antimicrobial and antifungal agents, demonstrating a wide spectrum of activity against various pathogens.
Research into indole derivatives has revealed their potential as effective antibacterial agents against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that certain indole compounds exhibit significant activity against clinically relevant pathogens, including the extensively drug-resistant Acinetobacter baumannii (XDRAB) nih.govnih.gov.
A screening of 46 indole derivatives identified several compounds with potent antimicrobial and antibiofilm activities against clinical isolates of XDRAB nih.gov. Among these, 5-iodoindole, 3-methylindole, and 7-hydroxyindole were highlighted for their efficacy nih.govnih.gov. These compounds not only displayed intrinsic antibacterial properties but also showed synergistic effects when combined with conventional antimicrobial drugs nih.gov. The minimum inhibitory concentration (MIC) values for these agents against XDRAB ranged from 64 to 1,024 µg/mL researchgate.net.
Further studies on novel aminoguanidine-indole derivatives demonstrated significant antibacterial activity against ESKAPE pathogens (a group of multidrug-resistant bacteria) and clinical resistant Klebsiella pneumoniae isolates mdpi.com. Many of these compounds showed potent activity with MICs in the range of 2–16 µg/mL against both Gram-positive and Gram-negative bacteria mdpi.com. Similarly, other synthesized indole derivatives have shown significant activity against strains like Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis, with MIC values ranging from 3.125 to 50 µg/mL nih.govjddtonline.info.
The structure-activity relationship (SAR) studies suggest that the type and position of substituents on the indole ring play a crucial role in their antibacterial potency nih.gov.
Table 1: Antibacterial Activity of Selected Indole Derivatives
| Compound | Target Bacteria | Activity/MIC Value | Reference |
|---|---|---|---|
| 5-iodoindole | Acinetobacter baumannii (XDRAB) | Potent antimicrobial activity | nih.govnih.gov |
| 3-methylindole | Acinetobacter baumannii (XDRAB) | Potent antimicrobial activity | nih.govnih.gov |
| 7-hydroxyindole | Acinetobacter baumannii (XDRAB) | Potent antimicrobial activity | nih.govnih.gov |
| Aminoguanidine-indole derivatives | ESKAPE pathogens, Klebsiella pneumoniae | MIC: 2–16 µg/mL | mdpi.com |
| Various indole derivatives | S. aureus, MRSA, E. coli, B. subtilis | MIC: 3.125–50 µg/mL | nih.gov |
Indole derivatives have demonstrated significant potential as antifungal agents, particularly against Candida albicans, a common cause of fungal infections in humans . A key area of research has been their ability to combat drug-resistant strains.
Several studies have synthesized and evaluated series of indole derivatives for their in vitro antifungal activity against C. albicans nih.govnih.govnanobioletters.com. The results indicate that these compounds can exhibit potent antifungal effects, both when used alone and in combination with existing antifungal drugs like fluconazole, especially against fluconazole-resistant strains nih.gov.
One study identified a tetracyclic indole derivative, ML229, capable of sensitizing fluconazole-resistant C. albicans strains nih.gov. When used in combination with fluconazole, this compound was observed to suppress the residual growth of resistant strains at low micromolar concentrations nih.gov. Further investigation suggested that this chemosensitization occurs by decreasing the survival of fluconazole-treated cells rather than solely by blocking resistance mechanisms nih.gov.
Other research has shown that novel indole and indoline derivatives exhibit good antifungal effects on azole-resistant C. albicans nih.govmercer.edu. The antifungal activity of various indole derivatives against C. albicans has been confirmed in multiple studies, with some compounds showing MIC values as low as 3.9 µg/mL nih.govjddtonline.infomdpi.com.
Table 2: Antifungal Activity of Selected Indole Derivatives against Candida albicans
| Compound/Derivative Class | Activity Noted | MIC Value | Reference |
|---|---|---|---|
| Tetracyclic indole (ML229) | Sensitizes fluconazole-resistant strains | Effective at low micromolar concentrations | nih.gov |
| Novel indole and indoline derivatives | Effective against azole-resistant strains | Not specified | nih.govmercer.edu |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Antifungal activity | 3.9 µg/mL | mdpi.com |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Antifungal activity | 3.9 µg/mL | mdpi.com |
| Various indole derivatives | Antifungal activity | 3.125 µg/mL | nih.gov |
Biofilms are a major challenge in treating microbial infections due to their inherent resistance to antimicrobial agents. Indole derivatives have shown promise in inhibiting biofilm formation and eradicating mature biofilms of both bacterial and fungal pathogens nih.govresearchgate.net.
Studies have revealed that sub-inhibitory concentrations of certain indole derivatives, such as 7-hydroxyindole, can significantly inhibit biofilm formation by extensively drug-resistant Acinetobacter baumannii (XDRAB) nih.govnih.gov. Remarkably, even at a concentration as low as 1/64 of its MIC, 7-hydroxyindole was able to effectively eradicate established, mature XDRAB biofilms nih.govnih.gov.
The antibiofilm activity of indole derivatives also extends to fungi. Several indole compounds have been shown to inhibit biofilm formation and hyphal growth in Candida albicans nih.govnih.govmercer.edu. For instance, 7-benzyloxyindole significantly inhibited C. albicans biofilm formation by up to 94% at a concentration of 0.1 mM without affecting planktonic cell growth, indicating a specific antibiofilm activity researchgate.net. Other derivatives like 4-fluoroindole and 5-iodoindole also demonstrated significant reduction in biofilm formation researchgate.net. This activity is crucial as biofilm formation is a key virulence factor for C. albicans and contributes to its drug resistance mdpi.com.
Table 3: Antibiofilm Activity of Selected Indole Derivatives
| Compound | Target Organism | Activity Noted | Reference |
|---|---|---|---|
| 7-hydroxyindole | Acinetobacter baumannii (XDRAB) | Inhibited formation and eradicated mature biofilms | nih.govnih.gov |
| 7-benzyloxyindole | Candida albicans | Inhibited biofilm formation by up to 94% at 0.1 mM | researchgate.net |
| 4-fluoroindole | Candida albicans | Significantly reduced biofilm formation | researchgate.net |
| 5-iodoindole | Candida albicans | Significantly reduced biofilm formation | researchgate.net |
| Indolylbenzo[d]imidazoles | Staphylococcus aureus | Excellent antibiofilm activity | mdpi.com |
Enzyme Inhibitory Activities
The indole scaffold has been identified as a valuable pharmacophore for designing inhibitors of various enzymes implicated in disease.
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes mdpi.com. Several studies have explored the potential of indole derivatives as alpha-glucosidase inhibitors.
Thiazolidinone-based indole derivatives have been synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase nih.gov. These compounds were found to have moderate to good potential, with IC₅₀ values for α-glucosidase ranging from 2.40 ± 0.10 to 31.50 ± 0.50 μM nih.gov. Similarly, 3,3-di(indolyl)indolin-2-ones have shown strong α-glucosidase inhibitory activity, with some compounds exhibiting higher percentage inhibition than the standard drug acarbose at the same concentration nih.gov.
Another study on oxindole-derived compounds reported potent inhibition of the α-glucosidase enzyme aboutscience.eu. Two dichloroindolinone compounds showed significant α-glucosidase inhibition with IC₅₀ values of 35.266 μM and 38.379 μM, comparable to that of acarbose (IC₅₀ = 34.216 μM) aboutscience.eu.
Table 4: Alpha-Glucosidase Inhibitory Activity of Selected Indole Derivatives
| Compound Class | IC₅₀ Value | Reference |
|---|---|---|
| Thiazolidinone-based indole derivatives | 2.40 ± 0.10 to 31.50 ± 0.50 μM | nih.gov |
| 3,3-di(indolyl)indolin-2-ones | Showed higher % inhibition than acarbose | nih.gov |
| 2,3-dichloroindolinone | 35.266 μM | aboutscience.eu |
| 2,6-dichloroindolinone | 38.379 μM | aboutscience.eu |
Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease nih.gov. The indole nucleus is a recognized scaffold for the development of effective cholinesterase inhibitors.
A study on novel indole amines demonstrated significant in vitro acetylcholinesterase inhibition nih.gov. Two synthesized indole amines exhibited IC₅₀ values of 4.28 μM and 4.66 μM, which were comparable to the standard drug galantamine (IC₅₀ = 4.15 μM) nih.gov. Another series of methyl indole-isoxazole carbohydrazide derivatives were screened for their AChE inhibitory activity, with the most potent compound showing an IC₅₀ value of 29.46 ± 0.31 µM and high selectivity for AChE over butyrylcholinesterase (BuChE) nih.gov.
Structure-activity relationship studies have shown that indole-based sulfonamide derivatives can be potent AChE inhibitors, with IC₅₀ values ranging from 0.17 ± 0.02 to 8.53 ± 0.32 μM nih.gov. The versatility of the indole scaffold allows for modifications that can enhance binding to the active site of the enzyme, making it a promising starting point for the design of new anti-Alzheimer's agents nih.gov.
Table 5: Anticholinesterase Activity of Selected Indole Derivatives
| Compound Class/Derivative | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Indole amine 25 | Acetylcholinesterase (AChE) | 4.28 μM | nih.gov |
| Indole amine 24 | Acetylcholinesterase (AChE) | 4.66 μM | nih.gov |
| Methyl indole-isoxazole carbohydrazide (compound 5d) | Acetylcholinesterase (AChE) | 29.46 ± 0.31 µM | nih.gov |
| Indole-based sulfonamide derivatives | Acetylcholinesterase (AChE) | 0.17 ± 0.02 to 8.53 ± 0.32 μM | nih.gov |
Cyclooxygenase Inhibition
Currently, there is a limited amount of publicly available scientific literature that specifically details the cyclooxygenase (COX) inhibitory activity of this compound derivatives. However, the broader class of indole derivatives has been extensively studied for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes. For instance, a US patent discloses that derivatives of indolizino[8,7-b]indole possess anti-inflammatory activity, suggesting a potential mechanism involving cyclooxygenase inhibition. Further research is necessary to isolate and characterize the specific interactions of this compound compounds with COX-1 and COX-2 isoforms and to establish a clear structure-activity relationship for this particular heterocyclic system.
Monoamine Oxidase (MAO) and Nitric Oxide Synthase (NOS) Modulation
Scientific investigation into the direct modulatory effects of this compound derivatives on monoamine oxidase (MAO) and nitric oxide synthase (NOS) is not extensively documented in publicly accessible research. While the parent indole structure is a well-known pharmacophore in many MAO inhibitors, specific studies on the this compound scaffold in this context are scarce. Similarly, while some polycyclic compounds have been investigated as NOS inhibitors, the specific activity of this compound derivatives remains an area for future research. The unique electronic and steric properties of this fused heterocyclic system could potentially lead to novel interactions with these enzymes, warranting further investigation to determine their inhibitory or modulatory potential and to delineate any structure-activity relationships.
Other Preclinical Pharmacological Activities
Anti-inflammatory Effects
Derivatives of the this compound scaffold have been identified as possessing anti-inflammatory properties. A United States patent describes a series of lactam derivatives of indolizino[8,7-b]indole that exhibit anti-inflammatory activity. This suggests that the core structure of this compound is a viable starting point for the development of novel anti-inflammatory agents. The mechanism of action for these anti-inflammatory effects is not fully elucidated in the available literature but may be related to the inhibition of inflammatory mediators such as cyclooxygenases. Further preclinical studies are required to fully characterize the anti-inflammatory profile of this class of compounds and to establish a comprehensive structure-activity relationship.
Antioxidant Properties
The antioxidant potential of the this compound scaffold is an emerging area of interest. While direct studies on this specific compound are limited, the constituent indole and indolizine (B1195054) nuclei are known to be present in molecules with antioxidant capabilities. The indole nucleus, in particular, is recognized for its radical-scavenging properties. The fused ring system of this compound may enhance these properties due to its extended π-electron system, which can stabilize radical species. Future research focusing on the synthesis and evaluation of various substituted this compound derivatives will be crucial to understand their antioxidant capacity and to establish a clear structure-activity relationship.
Antiviral Properties
The this compound framework has shown promise as a scaffold for the development of antiviral agents. Research has demonstrated that a derivative, specifically 7,8,13,13b-tetrahydro-5H-benz nih.govindolizino[8,7-b]indole, exhibits potential as an antiviral compound. This indicates that the core structure is a valid starting point for the design of new molecules with antiviral activity. The broad-spectrum antiviral potential of the parent indole scaffold is well-documented, and the unique three-dimensional structure of the indolizino[8,7-b]indole system may offer novel interactions with viral targets. Further investigation into the synthesis of a library of derivatives and their subsequent screening against a range of viruses is necessary to fully explore the antiviral potential and to determine the structure-activity relationships that govern this activity.
Antidiabetic and Antihypertensive Properties
The exploration of this compound derivatives for antidiabetic and antihypertensive activities is in its nascent stages. While the broader class of indole-containing compounds has been investigated for these therapeutic applications, specific data on the this compound scaffold is not yet widely available in the scientific literature. The diverse pharmacological profiles of indole derivatives suggest that this fused heterocyclic system could present a novel avenue for the discovery of agents that modulate blood glucose levels or blood pressure. Comprehensive preclinical screening of a variety of this compound analogues is required to ascertain their potential in these therapeutic areas and to build a foundational understanding of their structure-activity relationships.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of derivatives of the this compound scaffold is significantly influenced by the nature and position of various substituents on the core ring structure. Structure-Activity Relationship (SAR) studies have begun to elucidate the chemical features that govern the efficacy and selectivity of these compounds as potential therapeutic agents.
Impact of Substitution Patterns on Efficacy and Selectivity
Research into the SAR of this compound derivatives has revealed that even minor chemical modifications can lead to substantial changes in their biological mechanism of action. A key area of investigation has been the impact of substitution at the N11 position, which has been shown to critically modulate the anticancer properties of these compounds, directing their activity towards either topoisomerase II (Topo II) inhibition or DNA cross-linking. nih.gov
A study on a series of bis(hydroxymethyl)indolizino[8,7-b]indole hybrids, which combine the β-carboline core (known for topoisomerase inhibition) with a bis(hydroxymethyl)pyrrole moiety (associated with DNA cross-linking), demonstrated a distinct divergence in mechanism based on the substituent at the N11 position. nih.gov
Specifically, derivatives with a hydrogen atom at the N11 position (N11-H) were found to be potent inhibitors of Topo II. nih.gov In contrast, the presence of a methyl group at the same position (N11-Me) predisposed the compounds to induce DNA cross-links. nih.gov Computational analysis suggested that the N11-methyl group restricts the torsion angles of the adjacent hydroxyl groups on the pyrrole ring, creating a conformation more favorable for DNA cross-linking. nih.gov
This differential activity highlights the critical role of the N11 substituent in determining the primary mechanism of cytotoxicity. The N11-H derivatives function as topoisomerase poisons, interfering with the enzyme's function in DNA replication and repair, while the N11-Me derivatives act as DNA alkylating agents, forming covalent bonds with DNA strands.
The selective modulation of these two distinct and potent anticancer mechanisms through substitution at a single position underscores the potential for fine-tuning the therapeutic profile of this compound derivatives. For instance, compound 17a , an N11-H derivative, was found to be more effective than the established anticancer drugs cisplatin (B142131) and etoposide (B1684455) in a small cell lung cancer (SCLC) H526 cells xenograft model. nih.gov
Table 1: Impact of N11 Substitution on the Mechanism of Action of Bis(hydroxymethyl)indolizino[8,7-b]indole Hybrids
| Substituent at N11 | Primary Mechanism of Action | Reference |
|---|---|---|
| Hydrogen (H) | Topoisomerase II Inhibition | nih.gov |
| Methyl (Me) | DNA Cross-linking | nih.gov |
Stereochemical Influence on Biological Profile
The three-dimensional arrangement of atoms within a molecule can have a profound impact on its interaction with biological targets. In the context of this compound derivatives, the presence of chiral centers can lead to the existence of stereoisomers (enantiomers and diastereomers), which may exhibit different biological activities.
While the synthesis of certain hexahydroindolizino[8,7-b]indole derivatives has been shown to proceed with high stereoselectivity, detailed studies specifically evaluating the biological profiles of individual stereoisomers of this compound derivatives are not extensively available in the reviewed literature. researchgate.net The cycloaddition reactions used in the synthesis of the saturated core of these molecules can be stereospecific, particularly with symmetrically substituted olefins, leading to the formation of specific diastereomers. researchgate.net However, the subsequent biological evaluation of these separated isomers has not been a primary focus of the available research.
For many classes of biologically active compounds, it is well-established that one enantiomer is often significantly more potent or has a different pharmacological profile than its mirror image. This is due to the chiral nature of biological macromolecules such as enzymes and receptors, which can lead to differential binding affinities for different stereoisomers.
Given the potent and specific mechanisms of action observed for this compound derivatives, such as the inhibition of topoisomerase II and DNA cross-linking, it is highly probable that their activity is also stereochemically dependent. The precise fit of these molecules into the active site of an enzyme or the DNA groove is likely to be influenced by their stereochemistry. However, without specific studies on the separated enantiomers or diastereomers of bioactive this compound derivatives, the precise influence of stereochemistry on their biological profile remains an area requiring further investigation.
Advanced Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Organic Field-Effect Transistors (OFETs)
Similar to OLEDs, there is no direct research found that specifically investigates the use of 11H-indolizino[8,7-b]indole in Organic Field-Effect Transistors (OFETs). The performance of OFETs relies on the charge carrier mobility of the organic semiconductor. While some fused indole (B1671886) derivatives have been explored for their charge transport properties, the suitability of the this compound structure for OFET applications has not yet been reported in scientific literature.
Organic Photovoltaics (Solar Cells)
The application of this compound in organic photovoltaics (OPVs) is another area that remains largely unexplored. However, related indole-based structures have shown promise. For instance, derivatives of indolo[3,2-b]indole have been synthesized and utilized as crystalline hole-transporting materials in perovskite solar cells, achieving high power conversion efficiencies. rsc.org In one study, a fluorinated indolo[3,2-b]indole derivative demonstrated a higher hole mobility than the standard material, spiro-OMeTAD, leading to a device with a power conversion efficiency of 19%. rsc.org Furthermore, indeno[1,2-b]indole-based organic dyes have been successfully designed for dye-sensitized solar cells, with one such dye achieving a power conversion efficiency of 6.29%. researchgate.net These findings suggest that the broader class of fused indole compounds has significant potential in solar cell applications, though specific research on the this compound isomer is still needed.
| Compound Class | Application | Key Finding | Power Conversion Efficiency (%) |
| Indolo[3,2-b]indole Derivative | Perovskite Solar Cells | Higher hole mobility than spiro-OMeTAD | 19 rsc.org |
| Indeno[1,2-b]indole Dye | Dye-Sensitized Solar Cells | Effective D–π–A type dye | 6.29 researchgate.net |
Conclusion and Future Research Directions
Summary of Synthetic Advances and Mechanistic Understanding
The synthesis of the 11H-indolizino[8,7-b]indole core has been achieved through several innovative strategies. A prominent and efficient method involves a [3 + 2] cycloaddition/oxidation/aromatization cascade reaction. researchgate.net This approach utilizes environmentally benign reagents like tert-butyl hydroperoxide (TBHP) as an oxidant and is catalyzed by non-toxic tetrabutylammonium (B224687) iodide (TBAI) in a green solvent such as isopropanol. researchgate.net
Another significant synthetic route starts from harmine (B1663883), which is reacted with phenacyl bromides or ethyl bromoacetate (B1195939) to form quaternized harmine derivatives that subsequently undergo cyclization. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions have been successfully employed. For instance, the reaction of a (trimethylsilyl)methyl triflate salt of a β-carboline derivative with diethyl acetylenedicarboxylate (B1228247) or ethyl propiolate in the presence of cesium fluoride (B91410) yields the target indolizino[8,7-b]indole structure. researchgate.net
Domino reactions of 1-aroyl-3,4-dihydro-β-carbolines with various reagents like unsaturated aldehydes, ketones, or maleic anhydride (B1165640) have also proven to be a convenient method for constructing functionally diverse indolizino[8,7-b]indole derivatives. researchgate.net A two-pot method has also been developed, which involves a Lewis acid-mediated regioselective C5-cyclization of a 3-acylpyrrole, prepared from feedstock materials. researchgate.net
Mechanistically, the substituent at the N11 position has been shown to be critical in directing the biological activity of certain derivatives. For example, in a series of bis(hydroxymethyl)indolizino[8,7-b]indole hybrids, N11-H derivatives were found to be potent topoisomerase II inhibitors, while N11-Me derivatives tended to induce DNA crosslinking. nih.gov Computational analyses suggest that the N11-Me group restricts the torsion angles of adjacent hydroxyl groups on a pyrrole (B145914) substituent, favoring DNA cross-linking. nih.gov
Outlook on Unexplored Synthetic Avenues
While significant strides have been made, several synthetic avenues for this compound remain underexplored. The development of enantioselective synthetic methods is a crucial next step to access chiral derivatives, which could exhibit distinct biological activities. The use of chiral ligands in transition metal-catalyzed reactions, for instance, could be investigated to achieve asymmetric synthesis.
Furthermore, leveraging modern synthetic techniques such as microwave-assisted synthesis could lead to more efficient and rapid access to this scaffold. rsc.org The exploration of C-H activation strategies, a powerful tool in modern organic synthesis, could also open up new pathways for the functionalization of the this compound core at various positions. This would allow for the generation of a wider diversity of derivatives for biological screening and materials science applications.
The development of multicomponent reactions (MCRs) that can construct the complex tetracyclic system in a single step from readily available starting materials would be highly desirable for creating libraries of compounds for high-throughput screening.
Emerging Areas in Preclinical Biological Research
The this compound scaffold has shown considerable promise in preclinical research, particularly in the area of oncology. Novel hybrids of this compound have been synthesized and evaluated as potential anti-small cell lung cancer (SCLC) agents. nih.gov These compounds have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in tumor cells. nih.gov The mechanism of action appears to be diverse, involving both topoisomerase II inhibition and the induction of DNA cross-linking. nih.gov
Specifically, one derivative, compound 17a (with an N11-H), has demonstrated greater efficacy than the standard chemotherapeutic agents cisplatin (B142131) and etoposide (B1684455) in a xenograft model of SCLC. nih.gov This highlights the potential for developing potent and selective anticancer drugs based on this scaffold.
Beyond cancer, the structural similarity of the this compound core to other biologically active indole (B1671886) alkaloids suggests that its derivatives could be explored for a wider range of therapeutic applications. These could include neuroprotective agents, anti-inflammatory compounds, and antimicrobial drugs. nih.gov Future preclinical research should focus on expanding the biological evaluation of existing and new derivatives against a broader panel of disease targets.
Prospects for Novel Material Applications
The application of this compound and its derivatives in material science is a virtually untapped field with significant potential. The fused aromatic and heteroaromatic ring system of this compound suggests it could possess interesting photophysical and electronic properties.
For instance, derivatives of this compound could be investigated as organic semiconductors in organic field-effect transistors (OFETs) or as emitters in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through synthetic modification of the core structure makes this an attractive area for exploration.
Furthermore, the planar nature of the aromatic system could facilitate π-π stacking interactions, leading to the formation of self-assembling materials with interesting liquid crystalline or charge-transport properties. The synthesis of polymers incorporating the this compound moiety could also lead to new materials with unique thermal, mechanical, and electronic characteristics. Future research in this area would involve the synthesis of a variety of derivatives and the systematic investigation of their material properties.
Q & A
What are the common synthetic methodologies for constructing the 11H-indolizino[8,7-b]indole scaffold?
The synthesis typically involves multistep reactions, including Pictet–Spengler cyclization and domino reactions . A widely used approach involves the reaction of tryptamine with alkyl propiolates and β-nitroalkenes under acidic conditions (e.g., trifluoromethanesulfonic acid) to form tetrahydroindolizino[8,7-b]indoles via β-enamino ester intermediates. Yields range from 62% to 93% depending on substituents . For chlorinated derivatives, POCl3/sulfoxide-mediated cyclization offers regioselective chlorination at specific positions .
How does the this compound scaffold interact with therapeutic targets in anticancer research?
This scaffold exhibits dual mechanisms : (1) DNA crosslinking via alkylation of guanine residues and (2) topoisomerase II inhibition , preventing DNA religation. For example, hybrids with steroidal side chains show enhanced DNA-binding affinity, while substituents like methoxy groups modulate topoisomerase IIα activity . Contradictions arise in structure-activity relationships; bulky substituents at C-11b improve DNA crosslinking but reduce topoisomerase inhibition .
What analytical techniques are critical for characterizing this compound derivatives?
- NMR spectroscopy : Key for confirming regioselectivity. For example, NMR signals at δ 10.84–10.92 ppm indicate NH protons, while aromatic protons appear between δ 6.75–8.05 ppm .
- HRMS : Validates molecular formulas (e.g., [M+H] peaks at m/z 465.1612 for brominated derivatives) .
- X-ray crystallography : Resolves stereochemical ambiguities, such as the (11bR) configuration in natural analogs .
How can researchers address contradictions in reported biological activities of indolizinoindole derivatives?
Discrepancies in mechanisms (e.g., DNA crosslinking vs. enzyme inhibition) require comparative assays :
- Topoisomerase decatenation assays to measure enzyme inhibition.
- Comet assays or DNA gel electrophoresis to quantify crosslinking.
- Molecular docking to predict binding modes to DNA or enzyme active sites . Adjusting substituents (e.g., replacing nitro groups with carboxamides) can isolate one mechanism .
What strategies improve regioselectivity in the synthesis of indolizino[8,7-b]indole hybrids?
- Acid catalysis : TfOH promotes intramolecular cyclization over side reactions in domino syntheses .
- Solvent control : Ethanol favors β-enamino ester formation, while chloroform enhances Pictet–Spengler cyclization .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on β-nitroalkenes direct nucleophilic attack to specific positions .
How are this compound derivatives isolated from natural sources, and what are their structural features?
Natural analogs like trichotomine precursors are isolated from Clerodendron trichotomum via methanol extraction followed by column chromatography . Methyl esters of hexahydro-3-oxo derivatives are common, with C-11b epimers identified via NMR coupling constants (e.g., J = 7.2 Hz for axial protons) .
What is the role of β-enamino esters in constructing indolizino[8,7-b]indole frameworks?
β-Enamino esters act as key intermediates in domino reactions:
Michael addition to β-nitroalkenes forms C-C bonds.
Intramolecular Pictet–Spengler cyclization generates the indolizinoindole core.
Dehydrogenation under aerobic conditions yields aromatic systems .
How do structural modifications impact the antiviral activity of indolizino[8,7-b]indole derivatives?
- Nitro groups at C-3 enhance activity against DENV and ZIKV by mimicking viral protease substrates.
- Methoxy substitutions improve solubility but reduce potency against HIV-1.
- Tricyclic fused derivatives show broad-spectrum activity via inhibition of viral entry .
What are the challenges in scaling up indolizino[8,7-b]indole synthesis for preclinical studies?
- Low yields in multicomponent reactions (e.g., 19–93% for chlorinated derivatives) due to competing pathways.
- Purification complexity from byproducts like iminium salts.
- Regioselectivity control requires strict temperature gradients (e.g., 70–80°C for cyclization) .
How can computational methods guide the design of indolizino[8,7-b]indole-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
